Momordicine V

Catalog No.
S15907145
CAS No.
M.F
C39H60O12
M. Wt
720.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Momordicine V

Product Name

Momordicine V

IUPAC Name

3-[[(3S,7S,8S,9R,10R,13R,14S,17R)-9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid

Molecular Formula

C39H60O12

Molecular Weight

720.9 g/mol

InChI

InChI=1S/C39H60O12/c1-20(2)14-22(49-35-33(48)32(47)31(46)27(18-40)50-35)15-21(3)23-10-11-38(7)34-26(42)16-25-24(39(34,19-41)13-12-37(23,38)6)8-9-28(36(25,4)5)51-30(45)17-29(43)44/h14,16,19,21-24,26-28,31-35,40,42,46-48H,8-13,15,17-18H2,1-7H3,(H,43,44)/t21-,22?,23-,24-,26+,27-,28+,31-,32+,33-,34+,35-,37-,38+,39-/m1/s1

InChI Key

LWNCCLUCDGANTA-BGGZWTQLSA-N

Canonical SMILES

CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C

Isomeric SMILES

C[C@H](CC(C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@@]4([C@H]3[C@H](C=C5[C@H]4CC[C@@H](C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C

Momordicine V is a triterpenoid compound with the chemical formula C36H60O8C_{36}H_{60}O_8 and is classified as a cucurbitane glucoside. It was first isolated from the leaves of Momordica charantia, commonly known as bitter melon, in 2007. The compound is characterized by its solubility in organic solvents such as chloroform and ethyl acetate but is insoluble in petrol. Momordicine V crystallizes in needle-like structures and has a melting point of 170–171 °C . Its full systematic name is 23-O-beta-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al, indicating the presence of specific functional groups that contribute to its biological activities.

Typical of triterpenoids, including:

  • Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological properties. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can modify the functional groups present in Momordicine V, often using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: This compound can undergo substitution reactions at specific sites, often involving halogenation or other electrophilic substitutions using halogens and acids.

These reactions can lead to the formation of various derivatives that may possess distinct biological activities.

Momordicine V exhibits notable biological activities, particularly as an oviposition deterrent against pests such as Liriomyza trifolii, which affects agricultural crops. Research indicates that it can significantly reduce oviposition rates at concentrations around 26.16 micrograms per square centimeter of leaf surface area . Additionally, like other compounds derived from Momordica charantia, Momordicine V may possess hypoglycemic properties and contribute to various health benefits, including anti-inflammatory and antioxidant effects .

The synthesis of Momordicine V primarily involves extraction from the leaves of Momordica charantia. The general process includes:

  • Extraction: Leaves are subjected to solvent extraction using butanol or other suitable solvents.
  • Isolation: The extract is purified through chromatographic techniques to isolate Momordicine V from other compounds present in the plant material.
  • Industrial Production: While not extensively documented, industrial production follows similar principles, scaled up for larger quantities using industrial solvents and chromatography systems for efficient purification .

Momordicine V has potential applications in agriculture due to its ability to deter pests, making it valuable for pest management strategies. Its biological activities suggest possible uses in pharmaceuticals, particularly for developing treatments aimed at metabolic disorders such as diabetes due to its hypoglycemic effects . Additionally, its anti-inflammatory properties may contribute to therapeutic applications in managing inflammatory conditions.

Momordicine V shares structural similarities with several other compounds derived from Momordica charantia, particularly other momordicines. Here are some notable comparisons:

Compound NameChemical FormulaBiological ActivityUnique Features
Momordicine IC36H54O8C_{36}H_{54}O_8Cytotoxic effects on certain cell linesMost toxic among the momordicines studied
Momordicine IIC39H60O12C_{39}H_{60}O_{12}Milder cytotoxicityGlycosylation reduces toxicity
Momordicine IVC36H58O9C_{36}H_{58}O_9Anti-inflammatory propertiesLess toxic than Momordicine I
Momordicine IIIC36H54O8C_{36}H_{54}O_8Antioxidant propertiesSimilar structure but different activity profile

Momordicine V is unique due to its specific glycosylation pattern and its potent role as an oviposition deterrent, distinguishing it from other momordicines that may exhibit varying levels of toxicity or different biological activities .

XLogP3

3.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

720.40847734 g/mol

Monoisotopic Mass

720.40847734 g/mol

Heavy Atom Count

51

Dates

Last modified: 08-15-2024

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